molecular formula C15H15NO2 B7808044 N-benzyl-4-hydroxy-N-methylbenzamide

N-benzyl-4-hydroxy-N-methylbenzamide

Cat. No.: B7808044
M. Wt: 241.28 g/mol
InChI Key: MEDYNGXKKXEBEX-UHFFFAOYSA-N
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Description

N-Benzyl-4-hydroxy-N-methylbenzamide (CAS: 1019365-74-2) is a benzamide derivative characterized by a benzyl group attached to the nitrogen of the amide moiety, a methyl group on the amide nitrogen, and a hydroxyl substituent at the para position of the benzene ring (Figure 1). This compound exhibits structural features that influence its physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (due to the benzyl and methyl groups).

Properties

IUPAC Name

N-benzyl-4-hydroxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(11-12-5-3-2-4-6-12)15(18)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDYNGXKKXEBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzamide derivatives are widely studied for their biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. Below is a detailed comparison of N-benzyl-4-hydroxy-N-methylbenzamide with structurally related compounds, focusing on substituent effects, synthetic routes, and biological data.

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Key Functional Groups Biological Activity (if reported) Reference
This compound - Benzyl (N-attached)
- Methyl (N-attached)
- 4-hydroxy (benzene)
Hydroxyl, amide, benzyl Not explicitly reported
N-Benzoyl-2-hydroxybenzamide (HPAPB) - Benzoyl (N-attached)
- 2-hydroxy (benzene)
- p-tolyl substituent
Hydroxamic acid, amide HDAC inhibition, anti-tumor activity
4-Bromo-N-(2-nitrophenyl)benzamide - Bromo (4-position)
- 2-nitro (benzene)
Bromine, nitro, amide Structural analog for crystallographic studies
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide - Chloro (4-position)
- Methoxy (2-position)
- Methyl (4-position)
Chlorine, methoxy, methyl, amide Fluorescence properties studied
N-Benzyl-4-methylbenzamide - Benzyl (N-attached)
- Methyl (4-position)
Amide, benzyl, methyl No biological data provided

Key Observations :

  • Hydroxyl vs.
  • Benzyl vs.
  • Electron-Withdrawing Groups : Bromo and nitro substituents (as in ) reduce electron density on the aromatic ring, affecting reactivity and interaction with biological targets.

Key Observations :

  • Coupling Reagents : Compounds like HPAPB and derivatives in use carbodiimides (e.g., HBTU) for amide bond formation, a common strategy for benzamide synthesis.
  • Purification : Chromatography (HPLC or silica gel) is standard for isolating benzamides, as seen in .

Key Observations :

  • Toxicity: HPAPB () shows lower toxicity than SAHA (a known HDAC inhibitor), highlighting the role of substituents in safety profiles.
  • Crystallography : The simpler analog 4-hydroxy-N-methylbenzamide () forms hydrogen-bonded chains, suggesting similar intermolecular interactions for the target compound.

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